molecular formula C16H36AuCl2N B1353640 Tetrabutylammonium Dichloroaurate CAS No. 50480-99-4

Tetrabutylammonium Dichloroaurate

Cat. No.: B1353640
CAS No.: 50480-99-4
M. Wt: 510.3 g/mol
InChI Key: XZONJCOZEGOEDY-UHFFFAOYSA-L
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Description

Tetrabutylammonium Dichloroaurate is an organometallic compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(AuCl₂). It is a white to pale reddish-yellow powder or crystalline substance. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.

Scientific Research Applications

Tetrabutylammonium Dichloroaurate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.

    Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.

    Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.

    Industry: Utilized in catalysis, particularly in reactions involving gold catalysis, and in the production of electronic materials.

Safety and Hazards

Tetrabutylammonium Dichloroaurate causes skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance is advised .

Future Directions

Tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides . The reactivity and selectivity of this reagent can be tuned by using hydrogen bond donors . This suggests potential future directions for the use of Tetrabutylammonium Dichloroaurate in similar applications.

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium Dichloroaurate plays a significant role in biochemical reactions, particularly in the context of gold-based catalysis and nanoparticle synthesis. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. The interactions between this compound and biomolecules such as proteins and nucleic acids are often mediated through coordination bonds with the gold center, leading to changes in the conformation and function of these biomolecules .

Cellular Effects

The effects of this compound on cells are multifaceted, impacting various cellular processes. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling proteins, thereby altering downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects are often dose-dependent and can vary between different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the binding of the gold center to thiol groups in proteins, which can lead to enzyme inhibition or activation. This binding can result in conformational changes in the protein structure, affecting its activity. Additionally, this compound can interact with nucleic acids, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to light or air. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects are critical for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in metabolic flux and metabolite levels. The interactions between this compound and metabolic enzymes are often mediated through coordination bonds with the gold center, affecting the catalytic activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound can bind to membrane transporters, facilitating its uptake into cells and subsequent distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound within cells can have significant implications for its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dichloroaurate can be synthesized by reacting gold chloride (AuCl₃) with tetrabutylammonium chloride in a suitable solvent such as dichloromethane or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, drying, and packaging to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium Dichloroaurate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state gold species.

    Reduction: It can be reduced to elemental gold or lower oxidation state gold species.

    Substitution: Ligand exchange reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions may involve reagents like phosphines or thiols.

Major Products Formed:

    Oxidation: Formation of gold(III) species such as AuCl₄⁻.

    Reduction: Formation of elemental gold or gold(I) species.

    Substitution: Formation of new gold complexes with different ligands.

Comparison with Similar Compounds

    Tetraoctylammonium Tetrachloroaurate: Another gold complex with similar applications but different ligand structure.

    Tetraphenylphosphonium Tetrachloroaurate: A gold complex with phosphonium ligands, used in similar catalytic and research applications.

Uniqueness: Tetrabutylammonium Dichloroaurate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its tetrabutylammonium cation enhances its solubility in organic solvents, making it suitable for various applications in non-aqueous systems.

Properties

IUPAC Name

dichlorogold(1-);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZONJCOZEGOEDY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36AuCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454100
Record name Tetrabutylammonium Dichloroaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50480-99-4
Record name Tetrabutylammonium Dichloroaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dichloroaurate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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